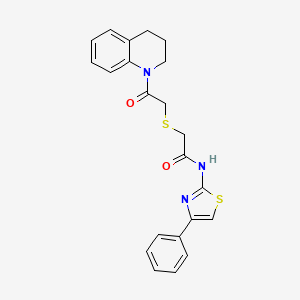

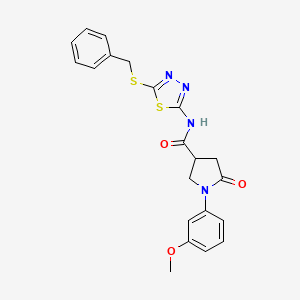

2-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫代)-N-(4-苯并噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 3,4-dihydroquinolin-1(2H)-yl with potential pharmacological properties. It is structurally related to various acetamide derivatives that have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, compounds with a 3,4-dihydroquinazolin-4-one core have been shown to exhibit significant analgesic and anti-inflammatory activities, with some derivatives demonstrating activity comparable to standard drugs like pentazocine and aspirin .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic precursors such as anthranilic acid and aryl isothiocyanates. For example, a four-step synthesis process has been used to create derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides with total yields ranging from 29 to 31% . Another related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using a Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, and elemental analysis. These methods provide detailed information about the functional groups, the molecular framework, and the purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the dihydroquinolinyl moiety and the acetamide group. The thiazolidinone derivatives, for example, have been synthesized through cyclocondensation reactions, which involve the formation of a ring system by reacting a bifunctional compound with a nucleophile . The presence of the acetamide group also allows for further functionalization and the potential for a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. The anti-inflammatory activity of some derivatives has been evaluated using both in vitro and in vivo models, and their toxicity has been assessed through ulcerogenic toxicity studies, indicating their safety profile at certain dosages . Additionally, molecular docking studies have been performed to assess the binding affinity of these compounds to human serum albumin (HSA), which is important for understanding their pharmacokinetics and dynamics .

科学研究应用

分子结构和振动光谱

研究包括使用实验和理论方法进行的详细结构和振动研究。例如,对相关化合物的一项研究采用 FT-IR 和 FT-拉曼光谱以及 DFT 计算来探索分子结构、静电势和非线性光学性质。这类研究提供了对化合物的电子和几何性质的见解,这对于了解它们的反应性和在材料科学中的潜在应用至关重要 (El-Azab 等人,2016 年)。

合成和生物活性评估

各种研究专注于合成类似化合物的衍生物并评估其生物活性。例如,已经合成新衍生物以研究其镇痛、抗炎和抗菌活性。这类研究通常涉及多步合成过程,并针对多个生物靶标评估生成的化合物,以发现潜在的治疗应用 (Alagarsamy 等人,2015 年)。

分子对接和抗肿瘤活性

已经进行分子对接研究来预测这些化合物与生物靶标(如 BRCA2 复合物)的相互作用,并探索它们作为抑制剂的潜力。此类研究对于药物发现至关重要,它提供了一种计算方法来识别有希望的化合物以进行进一步的实验验证。对接结果与生物测定相结合,提供了对化合物针对特定疾病的作用机制的全面理解 (El-Azab 等人,2016 年)。

属性

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S2/c26-20(24-22-23-18(13-29-22)16-7-2-1-3-8-16)14-28-15-21(27)25-12-6-10-17-9-4-5-11-19(17)25/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVHHJXZSYWRHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)

![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)

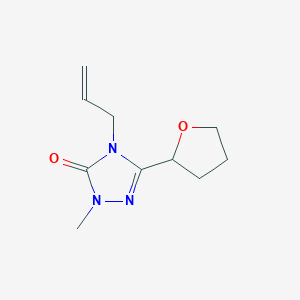

![methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2545377.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-difluorobenzenesulfonamide](/img/structure/B2545384.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)

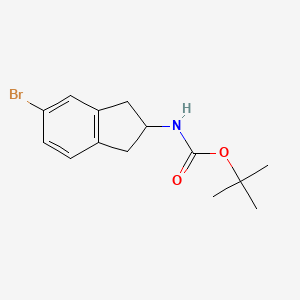

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2545386.png)

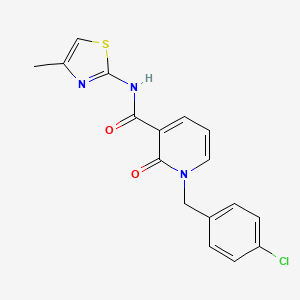

![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)